N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine is a complex organic compound that features an indole, phenyl, and thiazole moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific combination of indole, phenyl, and thiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H17N3S/c1-13-17(15-9-5-6-10-16(15)21-13)18(14-7-3-2-4-8-14)22-19-20-11-12-23-19/h2-12,18,21H,1H3,(H,20,22) |
InChI Key |
LTGJTXXOTGJMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NC4=NC=CS4 |
Origin of Product |
United States |
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